molecular formula C10H14ClNO B567899 3-(4-Methylphenoxy)azetidine hydrochloride CAS No. 1228070-90-3

3-(4-Methylphenoxy)azetidine hydrochloride

Cat. No. B567899
M. Wt: 199.678
InChI Key: GEMMABPUAJJWDO-UHFFFAOYSA-N
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Description

3-(4-Methylphenoxy)azetidine hydrochloride is a chemical compound with the molecular weight of 199.68 . It has the IUPAC name 3-(4-methylphenoxy)azetidine hydrochloride . The InChI code for this compound is 1S/C10H13NO.ClH/c1-8-2-4-9(5-3-8)12-10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H .


Molecular Structure Analysis

The molecular structure of 3-(4-Methylphenoxy)azetidine hydrochloride can be represented by the InChI code: 1S/C10H13NO.ClH/c1-8-2-4-9(5-3-8)12-10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H .


Physical And Chemical Properties Analysis

3-(4-Methylphenoxy)azetidine hydrochloride is a solid . It has a molecular weight of 199.68 .

Scientific Research Applications

Pharmacological Research and Applications

Phenolic compounds like Chlorogenic Acid (CGA) have been extensively studied for their various biological and pharmacological effects. CGA, for instance, is known for its antioxidant activity, anti-inflammatory properties, and potential in treating metabolic disorders. This compound modulates lipid metabolism and glucose regulation, suggesting that similar compounds could also be investigated for their therapeutic roles in diseases such as diabetes, obesity, and cardiovascular conditions (Naveed et al., 2018).

Environmental and Ecological Research

Research on sorption characteristics of phenoxy herbicides to soil and other materials provides insights into environmental behavior and degradation pathways of chemical compounds. Such studies are crucial for understanding the environmental impact and aiding in the development of remediation strategies for contaminants. Werner et al. (2012) reviewed sorption experiments for 2,4-D and other phenoxy herbicides, emphasizing the importance of soil organic matter and iron oxides as relevant sorbents (Werner, Garratt, & Pigott, 2012).

Molecular Mechanisms and Biochemical Research

Studies on the molecular mechanisms and biochemical pathways of compounds provide foundational knowledge for drug development and therapeutic applications. For example, research on DNA methyltransferase inhibitors, such as 5-Azacytidine, explores their role in modifying DNA methylation patterns, offering potential pathways for treating malignancies by reactivating silenced genes (Goffin & Eisenhauer, 2002).

Future Directions

Azetidines, including 3-(4-Methylphenoxy)azetidine hydrochloride, are an area of active research due to their importance in organic synthesis and medicinal chemistry . Future directions may include further exploration of their synthesis, reactivity, and potential applications.

properties

IUPAC Name

3-(4-methylphenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-8-2-4-9(5-3-8)12-10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMMABPUAJJWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696401
Record name 3-(4-Methylphenoxy)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenoxy)azetidine hydrochloride

CAS RN

1228070-90-3
Record name Azetidine, 3-(4-methylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228070-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methylphenoxy)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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